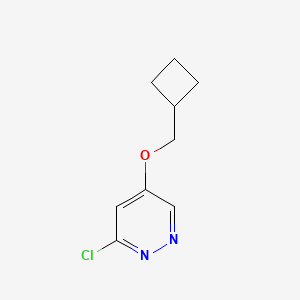

3-Chloro-5-(cyclobutylmethoxy)pyridazine

Description

Overview of Pyridazine (B1198779) Heterocycles in Organic Synthesis and Applied Sciences

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in chemical sciences. mdpi.com Its unique electronic properties, including a high dipole moment and the capacity for robust hydrogen bonding, make it an attractive component in drug design and materials science. nih.gov In organic synthesis, pyridazine derivatives serve as versatile building blocks for the construction of more complex polycyclic and macrocyclic structures. mdpi.comorganic-chemistry.org Various synthetic methodologies have been developed to access functionalized pyridazines, highlighting their importance as synthetic intermediates. organic-chemistry.org

The applications of pyridazines are diverse, ranging from pharmaceuticals to agrochemicals and optoelectronic materials. researchgate.netmdpi.com In medicinal chemistry, the pyridazine core is found in drugs with a wide spectrum of activities, including antihypertensive, anti-inflammatory, and anticancer agents. mdpi.comrsc.org Its ability to act as a bioisosteric replacement for other aromatic rings, such as a phenyl group, while offering improved physicochemical properties like reduced lipophilicity, further enhances its value in drug discovery. nih.gov The pyridazine scaffold is also investigated for its potential in creating fluorescent sensors and organic light-emitting diodes (OLEDs) due to its inherent photophysical properties. mdpi.com

Rationale for Investigating 3-Chloro-5-(cyclobutylmethoxy)pyridazine within the Broader Pyridazine Framework

The investigation into specifically substituted pyridazines like this compound is driven by the principles of medicinal chemistry and the quest for novel molecules with tailored properties. The functionalization at the 3 and 5 positions of the pyridazine ring is a common strategy to modulate the biological activity and pharmacokinetic profile of a compound.

The presence of a chlorine atom at the 3-position is particularly significant. Halogenation is a widely used tool in drug design to enhance binding affinity to biological targets, improve metabolic stability, and modulate lipophilicity. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the stability of a drug-receptor complex. Furthermore, the chloro-substituent serves as a versatile synthetic handle, allowing for further derivatization through various cross-coupling reactions.

Scope and Objectives of Academic Research on Halogenated Alkoxypyridazines

Academic research into halogenated alkoxypyridazines, the class of compounds to which this compound belongs, is multifaceted. A primary objective is the synthesis and exploration of novel chemical space. Researchers aim to develop efficient and regioselective synthetic routes to access a library of these compounds with diverse substitution patterns. organic-chemistry.org

A significant focus of this research is in the realm of medicinal chemistry. The goal is to identify new lead compounds for drug discovery programs. nih.gov Halogenated alkoxypyridazines are designed and synthesized to be evaluated for a wide range of biological activities, including but not limited to, anticancer, antiviral, antibacterial, and anti-inflammatory properties. mdpi.comnih.gov Structure-activity relationship (SAR) studies are a key component of this research, where systematic modifications of the halogen and alkoxy substituents are made to understand their impact on biological efficacy and selectivity. cu.edu.eg For instance, compounds may be designed as inhibitors for specific enzymes like cyclooxygenases (COX). cu.edu.eg

Beyond medicinal applications, research may also explore the potential of these compounds in materials science. The unique electronic nature of the substituted pyridazine ring could be harnessed for the development of new organic materials with interesting photophysical or electronic properties, such as those used in organic electronics. mdpi.comliberty.edu The systematic study of how different halogen and alkoxy groups affect these properties is a key objective in this area.

Structure

3D Structure

Properties

CAS No. |

1346691-29-9 |

|---|---|

Molecular Formula |

C9H11ClN2O |

Molecular Weight |

198.65 g/mol |

IUPAC Name |

3-chloro-5-(cyclobutylmethoxy)pyridazine |

InChI |

InChI=1S/C9H11ClN2O/c10-9-4-8(5-11-12-9)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2 |

InChI Key |

KIPWJTPBDIGLSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)COC2=CC(=NN=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro 5 Cyclobutylmethoxy Pyridazine and Analogous Structures

Strategic Approaches to Pyridazine (B1198779) Core Formation

The construction of the pyridazine ring can be achieved through various strategic cyclization and cycloaddition reactions. These methods provide access to a diverse range of substituted pyridazines by forming the core heterocyclic structure from acyclic or other cyclic precursors.

Cyclization reactions are a cornerstone of pyridazine synthesis, typically involving the formation of one or two nitrogen-carbon bonds to close the six-membered ring.

The Diaza-Wittig reaction represents a powerful tool for the synthesis of pyridazines, particularly those with substitution patterns that are challenging to obtain through other methods. thieme-connect.com This reaction typically involves the intramolecular cyclization of a phosphazine intermediate.

A notable advancement is the development of an organophosphorus-catalyzed Diaza-Wittig reaction. rsc.orgrsc.org This catalytic approach allows for the synthesis of substituted pyridazine and phthalazine (B143731) derivatives from substrates containing a diazo functionality. rsc.org The process is catalyzed by a phospholene oxide, which is reduced in situ by a silane (B1218182) reagent to the active phospholene catalyst. rsc.org This species reacts with the diazo compound to form a phosphazine, which then undergoes cyclization to yield the pyridazine and regenerate the phospholene oxide catalyst. rsc.org This catalytic cycle has been successfully applied to synthesize a variety of tri- and tetrasubstituted pyridazines in moderate to good yields. thieme-connect.com

Key Features of the Catalytic Diaza-Wittig Reaction:

Catalyst: 3-methyl-1-phenyl-2-phospholene-1-oxide is an effective catalyst. thieme-connect.com

Reducing Agent: Diphenylsilane is commonly used. thieme-connect.com

Substrates: The reaction tolerates a range of functional groups, including esters, ketones, and sulfones. thieme-connect.com

Advantages: It provides access to pyridazines with substitution at the C4 and C6 positions, which can be difficult to synthesize otherwise. thieme-connect.com

A strategy starting from 1,3-diketones has also been realized, using a Diaza-Wittig reaction as the key step to access pyridazine derivatives with varied substituents at the 6-position. nih.gov

Copper-catalyzed reactions have emerged as a versatile and efficient means of constructing pyridazine rings. One prominent example is the aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones. organic-chemistry.orgacs.org This method offers a divergent pathway to either 1,6-dihydropyridazines or fully aromatic pyridazines, with selectivity controlled by the choice of solvent. organic-chemistry.orgacs.org

When the reaction is conducted in acetonitrile (B52724) (MeCN), 1,6-dihydropyridazines are formed in good yields. organic-chemistry.orgacs.org Conversely, using acetic acid (AcOH) as the solvent directly furnishes the corresponding pyridazines in high yields, likely through the in-situ oxidation of the dihydropyridazine (B8628806) intermediate. organic-chemistry.orgacs.org This Cu(II)-catalyzed process uses molecular oxygen as a green and practical terminal oxidant. acs.org

Another copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones also yields 1,6-dihydropyridazines, which can be efficiently oxidized to pyridazines using sodium hydroxide. organic-chemistry.org Furthermore, a copper-catalyzed dehydrogenative self-coupling and cyclization of 5-aminopyrazoles has been developed, providing a novel route to pyridazine cores through simultaneous C(sp²)–C(sp²) and N–N bond formation. rsc.orgrsc.org

Table 1: Solvent-Dependent Selectivity in Cu-Catalyzed Cyclization

| Solvent | Primary Product | Reference |

|---|---|---|

| Acetonitrile (MeCN) | 1,6-Dihydropyridazines | organic-chemistry.orgacs.org |

| Acetic Acid (AcOH) | Pyridazines | organic-chemistry.orgacs.org |

[4+2] annulation reactions provide a direct and atom-economical route to the pyridazine core. A notable example is the TBAI/K₂S₂O₈-promoted [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones. This method produces a variety of trisubstituted pyridazines in good yields and demonstrates broad substrate scope and functional group tolerance. organic-chemistry.org Another strategy involves the reaction of dicarbonyl compounds, generated from an interrupted furan-yne cyclization, with hydrazine (B178648) to form annulated pyridazines. urfu.ru

Diels-Alder and related cycloaddition reactions are powerful strategies for constructing the pyridazine ring system.

The inverse electron demand Diels-Alder (IEDDA) reaction is particularly effective. In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. This methodology has been successfully used to synthesize pyridazines on a DNA-encoded library platform, showcasing its versatility and compatibility with complex molecular scaffolds. nih.govacs.org The reaction of 1,2,4,5-tetrazines with olefins or carbonyl compounds in aqueous media proceeds efficiently. acs.org A Lewis acid-mediated IEDDA reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers also provides a route to functionalized pyridazines, including 3-bromo-pyridazines, with high regioselectivity. organic-chemistry.org

The Aza-Diels-Alder reaction offers another efficient pathway. The reaction of 1,2,3-triazines with 1-propynylamines under neutral, metal-free conditions yields highly substituted 6-aryl-pyridazin-3-amines with high regioselectivity and in good yields. organic-chemistry.orgacs.org This reaction tolerates a wide range of functional groups on both the triazine and the ynamine components. organic-chemistry.orgacs.org

Table 2: Diels-Alder Strategies for Pyridazine Synthesis

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Inverse Electron Demand Diels-Alder (IEDDA) | 1,2,4,5-Tetrazines + Alkenes/Enol Ethers | Forms pyridazine ring via cycloaddition-aromatization; compatible with DNA-encoded synthesis. | organic-chemistry.orgnih.govacs.org |

| Aza-Diels-Alder | 1,2,3-Triazines + 1-Propynylamines | Metal-free, neutral conditions; highly regioselective for 6-aryl-pyridazin-3-amines. | organic-chemistry.orgacs.org |

While the formation of the core pyridazine ring is crucial, the introduction of specific substituents is equally important for tuning the properties of the final molecule. For a compound like 3-Chloro-5-(cyclobutylmethoxy)pyridazine, the pyridazine ring might be formed first, followed by the introduction of the chloro and cyclobutylmethoxy groups.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including pyridazines. dntb.gov.ua Halogenated pyridazines, such as 3,6-dichloropyridazine, are common starting materials. One of the chloro groups can be selectively substituted via nucleophilic aromatic substitution, and the remaining chloro group can then participate in various cross-coupling reactions.

For instance, the introduction of the cyclobutylmethoxy group could be achieved via a Williamson ether synthesis, where sodium cyclobutylmethoxide displaces a chlorine atom on a dichloropyridazine precursor. The remaining chlorine atom at the 3-position is then available for further functionalization if desired, or it can be the final desired substituent.

Common cross-coupling reactions applicable to chloropyridazines include:

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids. acs.org

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes. rsc.org

Heck Coupling: For the formation of C-C bonds with alkenes. researchgate.net

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines. researchgate.net

These reactions allow for the precise and efficient installation of a wide array of functional groups onto the pyridazine scaffold, enabling the synthesis of complex and diverse libraries of pyridazine derivatives. dntb.gov.uarsc.org

Transition Metal-Catalyzed Cross-Coupling Strategies for Pyridazine Functionalization

Suzuki-Miyaura Cross-Coupling in Pyridazine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for forming carbon-carbon bonds. nih.govresearchgate.net This reaction is particularly effective for preparing π-conjugated heterocyclic systems, including a wide array of pyridazine derivatives. nih.govresearchgate.net The general mechanism involves the palladium-catalyzed reaction between an organoboron compound, typically a boronic acid or its ester, and an organic halide or triflate. nih.govnih.gov

In the context of pyridazine synthesis, a halogenated pyridazine, such as a bromo- or chloro-pyridazine, serves as the electrophilic partner. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a precursor like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.comnih.gov A base, such as sodium carbonate or potassium phosphate, is required to activate the organoboron species. nih.govmdpi.com

Research has demonstrated the synthesis of various functionalized pyridazines using this methodology. For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with different (hetero)aromatic boronic acids to produce a series of π-conjugated push-pull molecules. nih.govresearchgate.net The reaction conditions typically involve heating the reactants in a solvent mixture, such as DME/ethanol (B145695) or 1,4-dioxane (B91453), in the presence of the palladium catalyst and a base. nih.govmdpi.com While versatile, the yields can be modest, highlighting the need for careful optimization. nih.gov The choice of electron-rich boronic acids has been shown to result in good product yields. mdpi.com

| Halogenated Pyridazine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | 5-Formylthiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/EtOH/H₂O | 80 | 28 | mdpi.comnih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | 5-Formylfuran-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/EtOH/H₂O | 80 | 14 | mdpi.comnih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/EtOH/H₂O | 80 | 15 | mdpi.comnih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | - | Good | mdpi.com |

Table 1: Examples of Suzuki-Miyaura reactions in the synthesis of pyridazine and pyrimidine (B1678525) derivatives.

Palladium-Catalyzed Methods for Halogen-Carbon Bond Functionalization

Palladium catalysis extends beyond the Suzuki-Miyaura reaction to a broad spectrum of methods for functionalizing halogen-carbon bonds, which are pivotal in the synthesis of complex heterocyclic molecules. nih.govnih.gov For chloro-pyridazines like this compound, the C-Cl bond is a prime site for modification. Ligand-directed C-H functionalization represents a powerful strategy where a directing group on the substrate guides the catalyst to a specific C-H bond, although functionalizing the pre-existing C-Cl bond is often more direct. nih.govnih.gov

Direct C-H arylation of pyridazine-based fused 1,2,4-triazoles has been achieved using palladium(II) catalysis, demonstrating that even in complex N-heterocycles, selective functionalization is possible. rsc.org This methodology can overcome challenges associated with the high Lewis basicity of nitrogen atoms in such systems, which can otherwise inhibit catalytic activity or lead to undesired selectivity. rsc.org In the synthesis of α-carboline, a palladium(II) acetate/triphenylphosphine system was used to facilitate an intramolecular C-C bond formation, starting from 3-chloro-N-phenyl-pyridin-2-amine. orgsyn.org

These methods highlight the tunability of palladium catalysis. The choice of ligands, palladium source (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂), and reaction conditions can be modulated to control site selectivity and reactivity, enabling the functionalization of specific C-H or C-halogen bonds. nih.govrsc.org

Ruthenium and Other Metal Catalysis in Pyridazine Synthesis

While palladium is the most common catalyst for cross-coupling reactions on pyridazines, other transition metals, particularly ruthenium, offer alternative synthetic routes. Ruthenium catalysts have been effectively used for the synthesis of the pyridazine ring itself. liberty.edu One reported method involves the in situ cyclization of an alkyne diol, which is first converted to a diketone intermediate using a ruthenium catalyst in the presence of potassium tert-butoxide. Subsequent condensation with hydrazine hydrate (B1144303) yields the substituted pyridazine. liberty.edu

Ruthenium complexes with pyridazine-based ligands, such as pyridazine-3-carboxylic acid, have also been synthesized and characterized, indicating the stable coordination of ruthenium to the pyridazine core. mdpi.comnih.gov These studies, while focused on the properties of the resulting complexes, underscore the affinity of ruthenium for the pyridazine scaffold. mdpi.comnih.gov

Beyond ruthenium, other metals like copper have been employed in pyridazine synthesis. Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient pathway to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org The choice of solvent in these copper-catalyzed reactions can be crucial, determining whether the dihydropyridazine or the fully aromatic pyridazine is the final product. organic-chemistry.org

Precursor Chemistry and Intermediate Derivatization for Alkoxypyridazine Synthesis

The synthesis of alkoxypyridazines, such as this compound, is highly dependent on the strategic preparation of key precursors and the efficient derivatization of intermediates.

Preparation of Key Building Blocks for this compound

The synthesis of this compound logically proceeds from two key building blocks: a dihalopyridazine and cyclobutylmethanol.

3,5-Dichloropyridazine (B104411): This is a crucial precursor. chemicalbook.comnordmann.global One synthetic route involves the reaction of 2,4,4,4-tetrachlorocrotonaldehyde with semicarbazide (B1199961) hydrochloride. The aldehyde is dissolved in a solvent, and an aqueous solution of the semicarbazide hydrochloride is added, followed by stirring for several hours. After workup and recrystallization, 3,5-dichloropyridazine is obtained as a white crystalline solid. chemicalbook.com This intermediate serves as the electrophilic core for subsequent functionalization.

Cyclobutylmethanol and Etherification: The cyclobutylmethoxy group is introduced via a nucleophilic substitution reaction, most commonly a Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves an alkoxide reacting with a primary alkyl halide in an Sₙ2 mechanism. libretexts.org In this specific synthesis, cyclobutylmethanol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium cyclobutylmethoxide. libretexts.orgyoutube.com This alkoxide then acts as the nucleophile, attacking the 3,5-dichloropyridazine. Due to the electron-withdrawing nature of the pyridazine ring nitrogens, the chlorine atoms are activated towards nucleophilic aromatic substitution. The reaction is typically regioselective, with one chlorine atom being displaced by the cyclobutylmethoxide to yield the desired this compound.

Functional Group Interconversions and Protection Strategies

Functional group interconversions are fundamental in multistep syntheses of heterocyclic compounds. A common and critical transformation in pyridazine chemistry is the conversion of a pyridazinone (a cyclic amide) to a chloropyridazine. This is typically achieved by treating the pyridazinone with a chlorinating agent like phosphorus oxychloride (POCl₃) or a brominating agent like phosphorus oxybromide (POBr₃). mdpi.comnih.gov For example, 6-(thiophen-2-yl)pyridazin-3(2H)-one was converted to 3-bromo-6-(thiophen-2-yl)pyridazine by heating with POBr₃. mdpi.com This step is essential for preparing the pyridazine core for subsequent palladium-catalyzed cross-coupling reactions.

Similarly, the synthesis of 4,5-dichloro-2-p-tolyl-(2H)-pyridazin-3-one was achieved by refluxing mucochloric acid with 4-methylphenyl hydrazine. cbijournal.com This dichlorinated intermediate could then undergo selective substitution, where one chlorine atom is displaced by an amine, demonstrating a functional group interconversion from a C-Cl bond to a C-N bond. cbijournal.com Such selective substitutions are key to building molecular complexity on the pyridazine scaffold.

Optimization of Reaction Conditions and Yield for Pyridazine Derivatives

Optimizing reaction conditions is critical for maximizing the yield and purity of pyridazine derivatives while minimizing reaction times and by-product formation. researchgate.netresearchgate.net Key parameters that are frequently adjusted include the choice of catalyst, base, solvent, and reaction temperature.

For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the combination of catalyst, ligand, and base is crucial. A study on the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines found that using 5 mol% of Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane gave good yields. mdpi.com The choice of base and solvent can significantly impact the reaction outcome.

In the synthesis of other heterocyclic systems, optimization studies have shown that factors like catalyst loading and temperature are pivotal. For example, in one case, 5 mol% of the catalyst was found to be sufficient, and 70°C was determined to be the optimal temperature. researchgate.net The use of environmentally benign solvents like water has also been explored to develop greener synthetic protocols. researchgate.net

The effect of reaction conditions on yield has been documented in various syntheses. For instance, the non-catalytic DDQ-mediated aromatization of dihydropyridazino[4,5-d]pyridazines gave low yields (14-24%), whereas a ferrocene-catalyzed process under similar conditions improved yields to 68-80% for certain substrates. mdpi.com This demonstrates the profound impact a catalyst can have on reaction efficiency.

| Reaction Type | Substrate | Conditions Varied | Optimal Conditions | Yield (%) | Reference |

| Amination | [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Amine, Base, Solvent | Piperidine, Cs₂CO₃, Acetonitrile | 67-90 | cbijournal.com |

| Suzuki Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Base, Solvent | K₃PO₄, 1,4-Dioxane | Good | mdpi.com |

| Aromatization | 1-Aryl-1,2-dihydropyridazino[4,5-d]pyridazine | Catalyst, Temp | Ferrocene, 60°C | 68-80 | mdpi.com |

| Cyclization | Multicomponent Reaction | Catalyst, Temp, Solvent | 5 mol% catalyst, 70°C, H₂O | Good to Excellent | researchgate.net |

Table 2: Optimization of reaction conditions for the synthesis of pyridazine and related derivatives.

Solvent Effects on Pyridazine Synthesis

The choice of solvent is a critical parameter in the synthesis of pyridazine derivatives, capable of dramatically influencing reaction pathways, yields, and even the final product structure. The solvent's polarity, proticity, and boiling point can dictate the outcome of cyclization and condensation reactions leading to the pyridazine core.

Research has demonstrated that the reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine can yield different products based on the solvent system employed. For instance, the reaction of 4-aryl-4-oxo-2-(5-oxo-1,3-diphenyl-2-pyrazolin-4-yl) butanoic acids with hydrazine hydrate produces distinct products depending on the solvent: ethanol leads to the formation of 4-(5-oxo-2-pyrazolin-4-yl)-3(2H)-pyridazinones, whereas using 1-butanol (B46404) results in a pyrazolo[3,4-c]pyridazino[4,3-e]pyridazine derivative. oup.com A switch to acetic acid as the solvent medium yields the 6-aryl-3(2H)-pyridazinone. oup.com

In copper(II)-catalyzed aerobic cyclizations, the solvent can determine whether the reaction stops at an intermediate stage or proceeds to the fully aromatized product. organic-chemistry.org The use of acetonitrile (MeCN) as the solvent in the cyclization of β,γ-unsaturated hydrazones yields 1,6-dihydropyridazines. organic-chemistry.org In contrast, employing acetic acid (AcOH) under similar conditions facilitates a direct route to the corresponding aromatic pyridazines. organic-chemistry.org

Furthermore, in the context of inverse-electron-demand Diels-Alder reactions for pyridazine synthesis, specialized solvents can be crucial. The reaction between tetrazines and alkynes has been shown to proceed efficiently in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), a highly polar and non-coordinating solvent that can stabilize charged intermediates and promote the desired cycloaddition. rsc.org

| Reactants | Solvent | Product | Reference |

|---|---|---|---|

| 4-aryl-4-oxo-2-(5-oxo-1,3-diphenyl-2-pyrazolin-4-yl) butanoic acids + Hydrazine Hydrate | Ethanol | 4-(5-oxo-2-pyrazolin-4-yl)-3(2H)-pyridazinones | oup.com |

| 4-aryl-4-oxo-2-(5-oxo-1,3-diphenyl-2-pyrazolin-4-yl) butanoic acids + Hydrazine Hydrate | 1-Butanol | Pyrazolo[3,4-c]pyridazino[4,3-e]pyridazine derivative | oup.com |

| 4-aryl-4-oxo-2-(5-oxo-1,3-diphenyl-2-pyrazolin-4-yl) butanoic acids + Hydrazine Hydrate | Acetic Acid | 6-aryl-3(2H)-pyridazinone | oup.com |

| β,γ-Unsaturated Hydrazones (Cu(II)-catalyzed) | Acetonitrile (MeCN) | 1,6-Dihydropyridazines | organic-chemistry.org |

| β,γ-Unsaturated Hydrazones (Cu(II)-catalyzed) | Acetic Acid (AcOH) | Pyridazines | organic-chemistry.org |

| Tetrazines + Alkynes | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Disubstituted Pyridazines | rsc.org |

Catalyst Selection and Ligand Design in Pyridazine Cross-Coupling

The functionalization of pre-formed pyridazine rings, such as a 3-chloropyridazine (B74176) moiety, is commonly achieved through transition metal-catalyzed cross-coupling reactions. The choice of catalyst and, crucially, the associated ligands, is paramount for achieving high efficiency, selectivity, and functional group tolerance. Palladium and nickel-based systems are predominant in this field.

Palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful tools for introducing carbon-based substituents onto the pyridazine core. researchgate.netnih.gov For challenging couplings, such as the amination of chloropyridazines, rationally designed catalysts are necessary. For example, a palladium precatalyst featuring highly branched N-heterocyclic carbene (NHC) ligands, (DiMeIHeptCl)Pd(allyl)Cl, has proven effective for such transformations. researchgate.net In a different context, the use of a P(t-Bu)₂Me-derived palladium catalyst has been shown to be optimal for the coupling of heterocyclic sulfinates, including pyridazine sulfinates, with aryl halides. acs.org

Nickel catalysis has emerged as a cost-effective and highly reactive alternative to palladium. The development of suitable ligands is a key area of research, moving beyond traditional phosphines to nitrogen- and oxygen-based donors. nih.gov A novel approach involves screening diverse pharmaceutical compound libraries to identify new ligand scaffolds. This strategy successfully identified 2,6-pyridinedicarboxamidine as a high-performing tridentate ligand for nickel-catalyzed cross-electrophile couplings. nih.gov For stereoselective transformations, chiral ligands are essential. The Lassaletta pyridine-hydrazone ligand, when paired with a nickel catalyst, has been effectively used in the atroposelective Negishi cross-coupling to generate axially chiral biaryl compounds. acs.org

| Metal Center | Ligand/Precatalyst | Reaction Type | Application/Substrates | Reference |

|---|---|---|---|---|

| Palladium | (DiMeIHeptCl)Pd(allyl)Cl | Amination | Challenging nitrogen-containing heterocycles | researchgate.net |

| Palladium | P(t-Bu)₂Me | Desulfinative Coupling | Coupling of pyridazine sulfinates with aryl halides | acs.org |

| Palladium | Not specified | Suzuki-Miyaura | Synthesis of thienylpyridazines | nih.gov |

| Nickel | 2,6-Pyridinedicarboxamidine (tridentate) | Cross-Electrophile Coupling | Coupling of aryl halides with alkyl halides | nih.gov |

| Nickel | Lassaletta Pyridine-Hydrazone Ligand | Atroposelective Negishi Coupling | Synthesis of axially chiral biaryls | acs.org |

Regioselectivity and Stereoselectivity in Pyridazine Synthesis

Controlling the orientation of substituents (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) during the synthesis of the pyridazine ring is a hallmark of advanced synthetic chemistry. These aspects are critical for preparing specific isomers of complex molecules like this compound.

Regioselectivity is often addressed during the initial ring-forming reaction. The inverse-electron-demand aza-Diels-Alder reaction is a powerful strategy for constructing pyridazines with a high degree of regiocontrol. The reaction between 1,2,4,5-tetrazines and unsymmetrical alkynes, such as alkynyl sulfides, can be directed to selectively produce a single pyridazine regioisomer. rsc.orgelsevierpure.com Similarly, the reaction of 1,2,3-triazines with 1-propynylamines proceeds with high regioselectivity, favoring a C5/N2 cycloaddition pathway to yield 6-aryl-pyridazin-3-amines. organic-chemistry.org The regiochemical outcome in these cycloadditions is governed by the electronic and steric properties of the interacting frontier molecular orbitals of the diene and dienophile.

Another elegant method for achieving regioselectivity is the 1,3-dipolar cycloaddition between mesoionic compounds and dipolarophiles. The reaction of bicyclic mesoionic oxazolo-pyridazinones with non-symmetrical alkynes like methyl propiolate leads to the regioselective formation of pyrrolo[1,2-b]pyridazines, with the ester group consistently found at the 5-position of the resulting fused ring system. nih.gov

Stereoselectivity in pyridazine synthesis is less common but is exemplified by atroposelective reactions. The synthesis of axially chiral biaryls containing a pyridazine unit can be achieved through catalytic asymmetric cross-coupling. As mentioned previously, the use of a chiral pyridine-hydrazone ligand in a nickel-catalyzed Negishi reaction allows for the enantioselective formation of one atropisomer over the other. acs.org This level of control is crucial for the synthesis of molecules with specific three-dimensional structures.

| Reaction Type | Reactants | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder | 1,2,4,5-Tetrazines + Alkynyl Sulfides | Regioselective Cycloaddition | Selectively substituted pyridazines without regioisomers | rsc.orgelsevierpure.com |

| Aza-Diels-Alder | 1,2,3-Triazines + 1-Propynylamines | High Regioselectivity (C5/N2) | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Mesoionic Oxazolo-pyridazinones + Methyl Propiolate | Regioselective Cycloaddition | Pyrrolo[1,2-b]pyridazines with ester at C5 | nih.gov |

| Atroposelective Negishi Cross-Coupling | Aryl Halide + Aryl Zinc Reagent | Stereoselective C-C bond formation | Axially chiral biaryls | acs.org |

Comprehensive Structural Elucidation and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Pyridazine (B1198779) Derivative Characterization

The characterization of pyridazine derivatives such as 3-Chloro-5-(cyclobutylmethoxy)pyridazine relies on a suite of spectroscopic methods. These techniques, when used in conjunction, allow for an unambiguous determination of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be observed. For this compound, the IR spectrum would be expected to show key absorptions corresponding to its constituent parts: the pyridazine ring, the chloro substituent, the ether linkage, and the cyclobutyl group.

Key expected IR absorption bands include:

C-H stretching (aromatic): Typically observed in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): From the cyclobutyl and methoxy (B1213986) groups, appearing in the 3000-2850 cm⁻¹ range.

C=N stretching: Characteristic of the pyridazine ring, usually found around 1600-1475 cm⁻¹.

C-O-C stretching (ether): Strong absorptions are expected in the 1260-1000 cm⁻¹ region.

C-Cl stretching: This bond typically gives rise to a signal in the 800-600 cm⁻¹ range.

The precise positions of these peaks can provide insight into the electronic environment of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. Each unique proton or group of equivalent protons gives rise to a distinct signal in the spectrum, characterized by its chemical shift (δ), integration, and multiplicity.

For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the protons on the pyridazine ring and the cyclobutylmethoxy side chain. The aromatic protons on the pyridazine ring would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atoms. The protons of the cyclobutylmethoxy group would be found in the upfield region.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridazine-H | ~8.5 - 9.0 | Doublet | 1H |

| Pyridazine-H | ~7.5 - 8.0 | Doublet | 1H |

| O-CH ₂ | ~4.0 - 4.5 | Doublet | 2H |

| CH -CH₂ | ~2.5 - 3.0 | Multiplet | 1H |

| Cyclobutyl-CH ₂ | ~1.8 - 2.2 | Multiplet | 4H |

| Cyclobutyl-CH ₂ | ~1.6 - 1.8 | Multiplet | 2H |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the molecule.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a single peak in the spectrum (under standard broadband decoupled conditions), with its chemical shift indicating its electronic environment.

In the ¹³C NMR spectrum of this compound, distinct signals would be expected for the carbons of the pyridazine ring and the cyclobutylmethoxy group. The carbons of the pyridazine ring would be in the downfield region (δ > 100 ppm), with the carbon bearing the chlorine atom and the carbon attached to the oxygen atom showing characteristic shifts. The aliphatic carbons of the cyclobutylmethoxy group would appear in the upfield region.

Expected ¹³C NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-Cl (Pyridazine) | ~150 - 160 |

| C-O (Pyridazine) | ~155 - 165 |

| CH (Pyridazine) | ~130 - 140 |

| CH (Pyridazine) | ~110 - 120 |

| O-C H₂ | ~70 - 80 |

| C H-CH₂ | ~30 - 40 |

| Cyclobutyl-C H₂ | ~20 - 30 |

| Cyclobutyl-C H₂ | ~15 - 25 |

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of hydrogen atoms within spin systems. For instance, it would show correlations between the adjacent protons on the pyridazine ring and within the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of proton signals to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule, such as linking the cyclobutylmethoxy group to the pyridazine ring via the ether oxygen. For example, a correlation would be expected between the O-CH₂ protons and the pyridazine carbon atom bonded to the oxygen.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer additional structural information.

For this compound (C₉H₁₁ClN₂O), the expected exact mass can be calculated. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of chlorine, there would also be a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways could involve the loss of the cyclobutyl group, the entire cyclobutylmethoxy group, or cleavage of the pyridazine ring, leading to a series of fragment ions that can be analyzed to confirm the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for studying the electronic transitions within a molecule. For a compound like this compound, this method would provide insights into the conjugated system of the pyridazine ring. The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) and their intensities (molar absorptivity, ε) are characteristic of the molecule's electronic structure.

In the case of this compound, one would expect to observe π → π* transitions, characteristic of the aromatic pyridazine ring. The presence of the chloro and cyclobutylmethoxy substituents would likely influence the position and intensity of these absorption bands. The chlorine atom, with its lone pairs of electrons, can participate in n → π* transitions and also exert mesomeric and inductive effects. The alkoxy group would also contribute to these electronic effects. The specific solvent used for the analysis is critical as it can influence the λmax values; common solvents for such analyses include ethanol (B145695), methanol (B129727), and cyclohexane.

Without experimental data, a hypothetical UV-Vis data table would look like this:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Ethanol | Data not available | Data not available | π → π |

| Methanol | Data not available | Data not available | n → π |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the cyclobutylmethoxy group relative to the pyridazine ring.

The process involves growing a single, high-quality crystal of the compound and irradiating it with a beam of X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined. Key crystallographic parameters that would be reported include the crystal system, space group, and unit cell dimensions.

A representative table for crystallographic data would include:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

Purity Assessment Methodologies

Assessing the purity of a chemical compound is essential to ensure the reliability of any subsequent biological or chemical studies. A combination of chromatographic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity determination. For this compound, a reversed-phase HPLC method would likely be developed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC) could also be a suitable technique, particularly if the compound is thermally stable and volatile. A capillary column with a nonpolar or medium-polarity stationary phase would be used, and detection would typically be carried out using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Thin-Layer Chromatography (TLC) is a simpler, qualitative technique often used to monitor the progress of a reaction and for preliminary purity checks. A suitable solvent system would be developed to achieve good separation of the compound from any impurities on a silica (B1680970) gel plate, with visualization under UV light.

A summary of potential purity assessment methods is presented below:

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method |

| HPLC | C18 | Acetonitrile/Water | UV Detector |

| GC | DB-5 or similar | Helium | FID or MS |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV (254 nm) |

Chemical Transformations and Derivatization Strategies of 3 Chloro 5 Cyclobutylmethoxy Pyridazine

Reactivity of the Pyridazine (B1198779) Core in Functionalization

The pyridazine ring is generally considered electron-deficient due to the electronegativity of the nitrogen atoms. This electronic characteristic significantly influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org However, the electron-deficient nature of the pyridazine ring makes it less susceptible to electrophilic attack compared to benzene (B151609). The nitrogen atoms withdraw electron density from the ring, deactivating it towards electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for SEAr reactions, the nitrogen atoms can be protonated, further deactivating the ring. wikipedia.org

Direct electrophilic substitution on the pyridazine ring of 3-Chloro-5-(cyclobutylmethoxy)pyridazine is challenging. To achieve such transformations, activating the ring or using highly reactive electrophiles would likely be necessary. One potential strategy to enhance reactivity is the formation of a pyridine (B92270) N-oxide, which can make the ring more susceptible to electrophilic attack. wikipedia.org

In contrast to its resistance to electrophilic attack, the electron-deficient pyridazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like a halogen. masterorganicchemistry.comyoutube.com The chlorine atom at the 3-position of this compound serves as an excellent site for nucleophilic displacement.

The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The electron-withdrawing nature of the pyridazine nitrogens helps to stabilize this intermediate, facilitating the reaction. youtube.comwuxiapptec.com The subsequent departure of the chloride ion restores the aromaticity of the ring.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups at the 3-position. For instance, reaction with an amine would yield a 3-amino-5-(cyclobutylmethoxy)pyridazine derivative.

The regioselectivity of nucleophilic attack on substituted pyridazines is well-defined. In 3-halopyridazines, the attack preferentially occurs at the 3-position, leading to direct displacement of the halogen. wuxiapptec.com

Organometallic cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, have become indispensable tools for C-C and C-heteroatom bond formation in modern organic synthesis. These reactions offer a powerful strategy for the derivatization of halogenated pyridazines like this compound.

In these reactions, the chloro-substituted pyridazine can act as the electrophilic partner. For example, in a Suzuki coupling, this compound could be reacted with a boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond at the 3-position. Similarly, Stille coupling would involve an organotin reagent, and Sonogashira coupling would utilize a terminal alkyne.

These methods provide access to a diverse array of substituted pyridazines that would be difficult to synthesize through other means. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Transformations Involving the Cyclobutylmethoxy Moiety

The cyclobutylmethoxy group at the 5-position of the pyridazine ring also presents opportunities for chemical modification. While the ether linkage is generally stable, the cyclobutyl ring can potentially undergo transformations.

Reactions could be envisioned that involve the cleavage of the ether bond, although this would typically require harsh conditions. More plausible transformations might involve functionalization of the cyclobutyl ring itself, provided that the reaction conditions are compatible with the pyridazine core. For instance, free-radical halogenation could potentially introduce a substituent on the cyclobutyl ring, which could then be further elaborated. However, the reactivity of the pyridazine ring would need to be carefully considered to avoid undesired side reactions.

Halogen-Directed Reactivity in this compound

The chlorine atom at the 3-position is the most reactive site for many transformations of this molecule. As discussed in the context of nucleophilic aromatic substitution and organometallic cross-coupling reactions, the C-Cl bond is the primary locus of reactivity.

The presence of the chlorine atom directs the regioselectivity of these reactions, providing a reliable handle for introducing new functional groups at a specific position on the pyridazine ring. This halogen-directed reactivity is a cornerstone of the synthetic utility of this compound.

Synthesis of Conjugated Systems Incorporating Pyridazine Moieties

Pyridazine-containing conjugated systems are of interest for their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com The electron-deficient nature of the pyridazine ring makes it an attractive component in donor-acceptor type conjugated materials.

Starting from this compound, conjugated systems can be synthesized using the organometallic cross-coupling reactions mentioned earlier. For example, a Sonogashira coupling with an ethynyl-substituted aromatic or heteroaromatic compound would extend the conjugation of the system. Similarly, Suzuki or Stille couplings with appropriate aromatic or heteroaromatic partners can be used to build larger, well-defined conjugated structures. These reactions allow for the systematic construction of molecules with tailored electronic and photophysical properties. mdpi.com

Computational and Theoretical Investigations of 3 Chloro 5 Cyclobutylmethoxy Pyridazine

Quantum Chemical Calculations for Electronic Structure and Properties

No published data were found regarding Density Functional Theory (DFT) studies on the molecular geometry, electronic orbitals, predicted spectroscopic parameters, reactivity indices, or Fukui functions for 3-Chloro-5-(cyclobutylmethoxy)pyridazine.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Orbitals

Information not available.

Prediction of Spectroscopic Parameters

Information not available.

Reactivity Indices and Fukui Functions

Information not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulation studies for this compound have been identified in the searched literature.

In Silico Modeling of Ligand-Receptor Interactions (e.g., Docking Studies)

There are no available docking studies or other in silico models of ligand-receptor interactions for this compound.

Prediction of Optical and Electronic Properties

No specific predictions of the optical and electronic properties for this compound were found.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical signal processing and laser technology. ias.ac.in The NLO response of a molecule is determined by its hyperpolarizability, which is influenced by intramolecular charge transfer (ICT) and the presence of π-conjugated systems. ias.ac.innih.gov

While specific calculations for this compound are not available, studies on other pyridine (B92270) and pyridazine (B1198779) derivatives suggest that its structure could exhibit NLO properties. ias.ac.inresearchgate.net The pyridazine ring, an electron-deficient aromatic system, combined with the electron-donating cyclobutylmethoxy group and the electron-withdrawing chlorine atom, forms a donor-π-acceptor-like framework. This configuration is known to enhance NLO response. ias.ac.in

Theoretical investigations using DFT can calculate key parameters that indicate NLO activity, such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net A higher value of hyperpolarizability suggests a stronger NLO response. Computational studies on similar molecules often involve optimizing the molecular geometry and then calculating these electronic properties. ias.ac.inresearchgate.net

Table 1: Illustrative Data from a Hypothetical DFT Study on NLO Properties

This interactive table illustrates the type of data that would be generated from a computational study on the NLO properties of this compound, compared to a reference molecule like urea, which is a standard for NLO measurements. The values are hypothetical and for demonstration purposes only.

| Parameter | This compound (Hypothetical) | Urea (Reference) | Unit |

| Dipole Moment (μ) | 4.5 | 1.37 | Debye |

| Average Polarizability (α) | 25.0 x 10⁻²⁴ | 4.5 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 150.0 x 10⁻³⁰ | 0.37 x 10⁻³⁰ | esu |

Photovoltaic Material Characteristics

The pyridazine structural motif is of great interest in optoelectronics and has been explored for applications in organic light-emitting diodes (OLEDs) and solar cells. scholarsresearchlibrary.commdpi.com The suitability of a molecule for photovoltaic applications is largely determined by its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap (ΔE). scholarsresearchlibrary.comresearchgate.net

For this compound, theoretical calculations could predict these key photovoltaic parameters. A low HOMO-LUMO gap is generally desirable as it allows the molecule to absorb a broader range of the solar spectrum. nih.gov The donor (cyclobutylmethoxy) and acceptor (chloro-pyridazine) components within the molecule can facilitate intramolecular charge transfer upon photoexcitation, a crucial process for generating current in a solar cell. scholarsresearchlibrary.com

Quantum mechanical calculations, such as those performed using DFT and its time-dependent extension (TD-DFT), can simulate the absorption spectrum and predict parameters like the open-circuit voltage (Voc) and light-harvesting efficiency (LHE). researchgate.netscholarsresearchlibrary.com Recent research has highlighted that the pyridazine system is a promising core unit for high-performance semiconductors. scholarsresearchlibrary.com

Table 2: Hypothetical Photovoltaic Properties from a Theoretical Study

This interactive table shows key parameters that would be calculated in a theoretical assessment of this compound for photovoltaic applications. The values are for illustrative purposes.

| Parameter | Hypothetical Value | Unit | Significance |

| EHOMO | -6.2 | eV | Related to electron-donating ability |

| ELUMO | -2.1 | eV | Related to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.1 | eV | Determines absorption spectrum and reactivity |

| Max Absorption Wavelength (λmax) | 350 | nm | Indicates the part of the solar spectrum absorbed |

| Open-Circuit Voltage (Voc) | 1.8 | V | Theoretical maximum voltage of a solar cell |

Adsorption Mechanism Studies (e.g., for Corrosion Inhibition)

Organic compounds containing heteroatoms like nitrogen and oxygen, along with π-electrons, are often effective corrosion inhibitors for metals in acidic environments. semanticscholar.org This is because these features facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that blocks corrosive agents. gsconlinepress.comsemanticscholar.org Pyridazine derivatives have been specifically studied for this purpose due to the presence of two nitrogen atoms in the aromatic ring. gsconlinepress.comsemanticscholar.org

The molecule this compound possesses several structural features that make it a candidate for investigation as a corrosion inhibitor:

Nitrogen and Oxygen Atoms: The two nitrogen atoms of the pyridazine ring and the oxygen atom of the ether group have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms (like iron), leading to chemisorption.

π-Electrons: The pyridazine ring provides a source of π-electrons that can interact with the metal surface.

Computational studies using DFT can elucidate the adsorption mechanism by calculating parameters such as the adsorption energy, the energies of the HOMO and LUMO, and the fraction of electrons transferred (ΔN) between the inhibitor and the metal surface. gsconlinepress.comresearchgate.net A high HOMO energy is associated with a greater ability to donate electrons to the metal, while a low LUMO energy indicates a capacity to accept electrons from the metal, strengthening the bond. researchgate.net The adsorption process is often modeled using isotherms, such as the Langmuir isotherm, to describe the relationship between inhibitor concentration and surface coverage. semanticscholar.org

Table 3: Potential Corrosion Inhibition Parameters from Theoretical and Electrochemical Studies

This interactive table presents typical data obtained from studies on corrosion inhibitors, illustrating the potential performance of this compound. The values are based on findings for similar heterocyclic inhibitors and are for demonstration only.

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) | Adsorption Model | Free Energy of Adsorption (kJ/mol) |

| 0.1 | 75 | Langmuir | -30 |

| 0.5 | 88 | Langmuir | -30 |

| 1.0 | 94 | Langmuir | -30 |

Exploration of Biological Activities and Structure Activity Relationships of Pyridazine Derivatives

General Overview of Pharmacological Relevance of Pyridazine (B1198779) Scaffolds

The pyridazine nucleus is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govresearchgate.net This versatility has led to the development of numerous pyridazine derivatives with a broad spectrum of pharmacological activities. proquest.comsarpublication.com Marketed drugs containing the pyridazine ring, such as the cardiotonic agents pimobendan (B44444) and levosimendan, and the analgesic and anti-inflammatory drug emorfazone, underscore the clinical significance of this heterocyclic system. nih.gov

The interest in pyridazine derivatives stems from their ability to be readily functionalized at various positions on the ring, allowing for the fine-tuning of their biological and pharmacokinetic properties. proquest.comresearchgate.net Researchers have successfully synthesized a multitude of pyridazine analogs demonstrating activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, antihypertensive, and anticonvulsant effects. mdpi.comproquest.comnih.gov The unique physicochemical properties of the pyridazine ring, including its weak basicity, high dipole moment, and capacity for hydrogen bonding, contribute to its favorable interactions with biological targets. researchgate.net

Mechanistic Studies of Antimicrobial Action

Pyridazine derivatives have shown considerable promise as antimicrobial agents, with research focusing on their activity against a range of bacteria and fungi, including those that are pathogenic to plants.

Antibacterial Activities

Numerous studies have highlighted the antibacterial potential of pyridazine derivatives against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net For instance, novel pyridazinone derivatives have demonstrated significant activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com Some synthesized compounds exhibited minimum inhibitory concentration (MIC) values in the low micromolar range, indicating potent antibacterial action. mdpi.com

The mechanism of antibacterial action is believed to be linked to the specific structural features of the pyridazine derivatives. The nature and position of substituents on the pyridazine ring play a crucial role in determining the potency and spectrum of activity. researchgate.netnih.gov

Table 1: Examples of Antibacterial Activity of Pyridazine Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Activity (MIC) | Reference |

| Novel Pyridazinone Derivatives (e.g., Compounds 7 and 13) | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | mdpi.com |

| Hydrazone derivative 15(d) | Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | Highest biological activity among tested compounds | nih.gov |

| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus, Escherichia coli | Compound 2 showed strong inhibition against B. cereus (MIC 0.07 Mg/mL) | mdpi.com |

| N-alkylated pyridine-based organic salts | S. aureus, E. coli | Compound 66 showed MIC of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli | nih.gov |

Antifungal Activities, including Phytopathogenic Fungi

Pyridazine derivatives have also been investigated for their antifungal properties, particularly against phytopathogenic fungi that cause significant crop damage. nih.govtandfonline.com A series of 3,6-disubstituted imidazo[1,2-b]pyridazine (B131497) derivatives displayed excellent and broad-spectrum antifungal activities against nine types of plant pathogenic fungi. nih.gov Certain compounds in this series were found to be significantly more potent than the commercial fungicide hymexazol (B17089) against specific fungal strains. nih.gov

Table 2: Antifungal Activity of Pyridazine Derivatives against Phytopathogenic Fungi

| Compound/Derivative | Fungal Strain(s) | Observed Activity | Reference |

| 3,6-disubstituted imidazo[1,2-b]pyridazines (e.g., 4a, 4c, 4d, 4l, 4r) | Corn Curvalaria Leaf Spot, Alternaria alternata, Pyricularia oryzae, Alternaria brassicae | 1.9-25.5 fold more potent than hymexazol | nih.gov |

| β-aroylpropionic acid, thiosemicarbazone derivative, N-cyanoacetyl dihydropyridazinone derivative | Fusarium solani, Alternaria solani, Fusarium semitectum | Displayed spectacular results | tandfonline.com |

| Picolinaldehyde phenylhydrazone derivatives | 11 phytopathogenic fungi | EC50 values of 0.870–3.26 μg/mL | acs.org |

| Pyrimidine (B1678525) derivatives | Sclerotinia sclerotiorum | Compounds 4b, 4c, 4d showed 40%, 60%, and 66.7% inhibition, respectively | nih.gov |

Investigation of Antioxidant Properties and Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in various diseases. tandfonline.comnih.gov Pyridazine derivatives have emerged as a class of compounds with significant antioxidant potential. tandfonline.comnih.gov

Studies have shown that certain 2H-pyridazine-3-one and 6-chloropyridazine derivatives exhibit strong superoxide (B77818) anion scavenging effects. tandfonline.com The antioxidant activity is influenced by the substituents on the pyridazine ring. For example, 2H-pyridazine-3-one derivatives with chloro/fluorophenyl amine and fluorophenylpiperazine side chains demonstrated high antioxidant activity. tandfonline.com The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to free radicals, thereby neutralizing them.

Exploration of Other Reported Pharmacological Activities

The versatility of the pyridazine scaffold extends to a wide range of other pharmacological activities, making it a focal point for the development of new therapeutic agents. proquest.comsarpublication.com

Anti-inflammatory and Analgesic: Pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially lower ulcerogenic effects compared to existing drugs. sarpublication.com The presence of an acetamide (B32628) side chain linked to the lactam nitrogen of the pyridazinone ring has been shown to enhance analgesic and anti-inflammatory actions. sarpublication.com

Anticancer: A vast number of pyridazine-containing compounds have been synthesized and evaluated for their anticancer properties, targeting various biological processes involved in cancer development. nih.gov

Antihypertensive: Pyridazine derivatives have been reported to possess antihypertensive properties. proquest.comsarpublication.com

Anticonvulsant: The pyridazine nucleus is a structural component of compounds with anticonvulsant activity. proquest.comsarpublication.com

Antidepressant: Certain pyridazine derivatives have shown potential as antidepressant agents. proquest.comsarpublication.com

Antidiabetic: Some 6-methoxyimidazo[1,2-b]pyridazine (B1610358) derivatives have exhibited good hypoglycemic activity. proquest.com

Antiviral: The pyridazine scaffold has been incorporated into molecules with antiviral properties. proquest.com

Muscle Relaxant: Pyridazine derivatives have been reported to have muscle relaxant effects. proquest.com

Anti-aggregative and Anti-epileptic: These activities have also been associated with pyridazine derivatives. proquest.com

Structure-Activity Relationship (SAR) Studies for Pyridazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyridazine derivatives, SAR studies have provided valuable insights for the design of more potent and selective compounds. researchgate.netmdpi.com

Key findings from SAR studies on pyridazine derivatives include:

Influence of Substituents: The nature, position, and stereochemistry of substituents on the pyridazine ring are critical determinants of biological activity. nih.govnih.gov For instance, in a series of pyrrolopyridazine derivatives, saturated or partially saturated compounds showed stronger antimicrobial activity than their aromatic counterparts. nih.gov

Impact on Selectivity: Substituents can also affect the selectivity of the compound for a particular target or organism. nih.gov

Enhancement of Activity: The introduction of specific functional groups can enhance the desired pharmacological effect. For example, in some antibacterial pyridazin-3(2H)-one derivatives, the hydrolysis of an ester group led to increased activity against Gram-negative bacteria. mdpi.com Conversely, the introduction of an ethyl ester group at the N-1 position decreased antibacterial activity. mdpi.com

Antifungal Activity: In imidazo[1,2-b]pyridazine derivatives, the substituents on both the benzene (B151609) ring and the pyridazine ring significantly affect antifungal activity. nih.gov

Antiproliferative Activity: For pyridine (B92270) derivatives, the number and position of methoxy (B1213986) groups, as well as the presence of amino and hydroxyl groups, can enhance antiproliferative activity against cancer cell lines. mdpi.com In contrast, halogen atoms or bulky groups may decrease this activity. mdpi.com

These SAR studies are crucial for the rational design and optimization of new pyridazine-based therapeutic agents with improved efficacy and safety profiles.

Impact of Substituent Variation on Biological Efficacy

The biological activity of pyridazine derivatives is profoundly influenced by the nature and position of substituents on the pyridazine ring. researchgate.netrjptonline.org These modifications can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn affect its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets. rjptonline.org

Research on various pyridazine series has demonstrated that even minor changes in substitution can lead to significant shifts in biological activity. For instance, in a study on pyridazinone derivatives as potential PDE4 inhibitors, the substituent on the nitrogen atom of the pyridazinone ring (R2) was found to be critical for affinity. nih.gov A hydrogen bond donor (R2 = H) was optimal for PDE4B affinity, with N-methyl derivatives showing up to a 2.5-fold decrease in potency. nih.gov Conversely, introducing a more hydrophobic benzyl (B1604629) group at the same position slightly decreased the inhibitory effect. nih.gov

Furthermore, the nature of halogen substituents can drastically alter biological outcomes. In the same study on PDE4 inhibitors, the order of activity for halogens on an associated indole (B1671886) moiety was found to be F > Br ≈ I, with iodo- and bromo-derivatives being practically inactive at the screening concentration. nih.gov This highlights the sensitive dependence of activity on the electronic and steric properties of the substituent.

The introduction of different functional groups can steer the biological activity towards various therapeutic areas. Pyridazine derivatives have been reported to exhibit a wide range of activities including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects, largely dictated by their substitution patterns. researchgate.netscholarsresearchlibrary.com For example, the presence of a 3,5-dimethyl-1H-pyrazol-1-yl group at the 6-position of a 3-chloropyridazine (B74176) creates a molecule with a nearly planar conformation, which may influence its interaction with flat receptor surfaces or DNA. nih.gov

A hypothetical analysis of 3-Chloro-5-(cyclobutylmethoxy)pyridazine suggests that its biological activity would be a composite of the effects of its distinct substituents:

3-Chloro group: The chloro substituent is an electron-withdrawing group that can influence the reactivity of the pyridazine ring and can be crucial for interactions with biological targets. In some indole derivatives, a chloro substituent at the 5-position was found to be essential for potent 5-HT6 receptor agonist activity. nih.gov

5-(cyclobutylmethoxy) group: This bulky, lipophilic group can significantly impact the molecule's solubility and ability to cross cell membranes. The cyclobutyl ring introduces a specific three-dimensional shape that might be key for fitting into a particular binding pocket. The ether linkage provides some flexibility and potential for hydrogen bonding.

Positional Isomer Effects on Activity

The arrangement of substituents on the pyridazine ring, known as positional isomerism, is another critical determinant of biological activity. Shifting a substituent from one position to another can dramatically alter the molecule's shape, dipole moment, and the accessibility of its functional groups for binding, leading to different pharmacological effects or potencies.

For instance, a study on benzoic acid derivatives demonstrated that the position of hydroxyl and methoxyl substituents significantly affected their antibacterial activity against Escherichia coli. nih.gov Attaching a hydroxyl group at the ortho (2-) position of the benzoic ring resulted in a faster bactericidal effect compared to other positions. nih.gov This illustrates that the relative positioning of functional groups can have a profound impact on biological outcomes.

In the context of pyridazine derivatives, the three possible isomeric diazines (pyridazine, pyrimidine, and pyrazine) themselves exhibit different biological profiles due to the 1,2-, 1,3-, or 1,4-positioning of the nitrogen atoms. scholarsresearchlibrary.com Within a substituted pyridazine, moving a substituent between positions 3, 4, 5, or 6 can lead to a range of activities. For example, in a series of pyridazinone derivatives, the presence of an indole moiety at the 4-position of the heterocyclic scaffold resulted in systematically greater PDE4B inhibition compared to related dihydropyridazinones. nih.gov

Considering This compound , its positional isomers could exhibit markedly different biological activities. For example:

4-Chloro-5-(cyclobutylmethoxy)pyridazine: Moving the chloro group to the 4-position would alter the electronic distribution and steric environment around the ether substituent.

3-Chloro-4-(cyclobutylmethoxy)pyridazine: Placing the cyclobutylmethoxy group at the 4-position would bring it into closer proximity to the chloro group, potentially leading to intramolecular interactions or a different binding orientation.

Each of these isomers would present a unique face to a biological target, likely resulting in different binding affinities and efficacies. The specific biological data for these hypothetical isomers would need to be determined experimentally.

Below is a table summarizing the types of biological activities observed for various pyridazine derivatives, highlighting the importance of substitution patterns.

| Pyridazine Derivative Class | Substituents | Observed Biological Activity | Reference |

| Pyridazinones | Indole moiety at position 4 | PDE4B inhibition, anti-inflammatory | nih.gov |

| Pyridazinones | N-H vs. N-methyl | PDE4B affinity modulation | nih.gov |

| Substituted Pyridazines | Various | Antimicrobial, antitubercular, antifungal | researchgate.net |

| Substituted Pyridazines | Various | Anti-inflammatory, analgesic, antipyretic | researchgate.net |

| 3-Chloropyridazines | 6-(3,5-dimethyl-1H-pyrazol-1-yl) | Potential for specific receptor interactions | nih.gov |

| Pyridine Derivatives | -OMe, -OH, -C=O, NH2 groups | Enhanced antiproliferative activity | nih.gov |

| Pyridine Derivatives | Halogen atoms or bulky groups | Lower antiproliferative activity | nih.gov |

Diverse Material Science and Industrial Applications of Pyridazine Based Compounds

Pyridazines in Organic Electronic Materials

The electron-deficient nature of the pyridazine (B1198779) ring makes it an attractive building block for organic electronic materials, where it can facilitate electron transport and tune the optoelectronic properties of molecules.

Semiconductive Properties of Pyridazine Derivatives

Pyridazine derivatives have demonstrated promising semiconducting properties, which are crucial for their application in electronic devices. The introduction of the pyridazine moiety into a molecular structure can significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the bandgap of the material. For instance, a study on a pyridazine–iodine compound revealed semiconductor properties with a very low apparent activation energy for electrical conductivity (≤0.15 eV) and low resistivity (≤50 ohm.cm), indicating its potential for use in electronic components. researchgate.net

The electron-accepting ability of the pyridazine core is a key factor in designing n-type or ambipolar organic semiconductors. Theoretical calculations have shown that pyridazine possesses a LUMO level comparable to other commonly used electron-deficient heterocycles like triazine and pyrazine. tandfonline.com This characteristic allows for the design of donor-acceptor (D-A) type molecules where the pyridazine unit acts as the acceptor, facilitating efficient intramolecular charge transfer, a fundamental process in many organic electronic devices. The functionalization of the pyridazine ring with various substituents allows for fine-tuning of these electronic properties to meet the specific requirements of a particular application.

Applications in Organic Light Emitting Diodes (OLEDs)

Pyridazine derivatives have garnered significant attention for their use in organic light-emitting diodes (OLEDs), particularly in the development of materials exhibiting thermally activated delayed fluorescence (TADF). tandfonline.comcapes.gov.br The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs.

In a donor-acceptor architecture, the pyridazine moiety can act as a strong electron acceptor. When combined with suitable donor units, the resulting molecules can exhibit a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small ΔEST facilitates efficient reverse intersystem crossing (rISC) from the T1 to the S1 state, enabling delayed fluorescence.

For example, novel donor-acceptor molecules incorporating a pyridazine acceptor have been synthesized and shown to exhibit fast TADF with delayed emission lifetimes of less than 500 nanoseconds. capes.gov.br OLEDs fabricated using these pyridazine-based emitters have demonstrated efficient triplet harvesting, showcasing their potential for high-efficiency lighting and display applications. tandfonline.com

Table 1: Performance of Selected Pyridazine-Based TADF Emitters in OLEDs

| Emitter | Host | Doping Concentration (wt%) | Maximum External Quantum Efficiency (EQEmax) (%) |

| dPXZMePydz | DPEPO | 15 | > 5.8 |

| dCzMePydz | DPEPO | - | - |

| dDMACMePydz | DPEPO | - | - |

Data sourced from studies on pyridazine-based TADF emitters. tandfonline.com

Photovoltaic Applications

The unique electronic characteristics of pyridazine derivatives also make them suitable candidates for use in organic photovoltaic (OPV) devices. In OPV applications, these compounds can function as either electron acceptors or as part of the light-absorbing donor material in bulk heterojunction solar cells.

The synthesis of new aromatic compounds with a pyridazine core has led to the development of electron-withdrawing monomers for conjugated polymers. tandfonline.com These polymers, when incorporated into organic solar cells, have shown promising power conversion efficiencies. tandfonline.com The ability to tune the HOMO and LUMO energy levels of these polymers through the chemical design of the pyridazine monomer is crucial for optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell.

While specific studies on 3-Chloro-5-(cyclobutylmethoxy)pyridazine in photovoltaics are not available, the general findings for pyridazine-based polymers suggest that functionalized pyridazines are a promising class of materials for advancing OPV technology.

Ligand Design in Catalysis and Supramolecular Chemistry

The nitrogen atoms of the pyridazine ring possess lone pairs of electrons that can coordinate with metal ions, making pyridazine derivatives excellent ligands in coordination chemistry. This property has been exploited in the design of catalysts and the construction of complex supramolecular architectures.